2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 588681-52-1
VCID: VC3787547
InChI: InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Molecular Formula: C14H10ClFO2
Molecular Weight: 264.68 g/mol

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

CAS No.: 588681-52-1

Cat. No.: VC3787547

Molecular Formula: C14H10ClFO2

Molecular Weight: 264.68 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde - 588681-52-1

CAS No. 588681-52-1
Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
IUPAC Name 2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2
Standard InChI Key NWRDMOGKYMIICN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Canonical SMILES C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl

Chemical Identity and Structure

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde characterized by specific molecular identifiers and structural features. The compound possesses a benzaldehyde core with an ether linkage at position 2, connecting to a benzyl group that contains chlorine and fluorine substituents at positions 2 and 4, respectively .

Basic Properties and Identifiers

PropertyValue
CAS Number588681-52-1
Empirical FormulaC14H10ClFO2
Molecular Weight264.68 g/mol
MDL NumberMFCD03422399

The compound's structure consists of a benzaldehyde unit with an aldehyde group at position 1 and an ether linkage at position 2. This ether connects to a 2-chloro-4-fluorobenzyl moiety, creating a molecule with both electron-withdrawing groups (chlorine, fluorine) and a reactive aldehyde functional group .

Structural Characteristics

The molecular architecture of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde features three key components:

  • A benzaldehyde core with the aldehyde group (-CHO) at position 1

  • An ether oxygen (-O-) at position 2 of the benzaldehyde ring

  • A benzyl group substituted with chlorine at position 2 and fluorine at position 4

These structural elements contribute to the compound's reactivity profile, solubility characteristics, and potential applications in various chemical processes.

Physical and Chemical Properties

The physical and chemical properties of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde are influenced by its functional groups and electronic distribution.

Physical Properties

While detailed experimental data for this specific compound is limited in available literature, the following properties can be inferred based on its structure:

  • Physical State: Crystalline solid at room temperature

  • Appearance: White to off-white crystalline powder

  • Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water

  • Stability: Generally stable under normal laboratory conditions, but may be sensitive to light and oxidation due to the aldehyde group

Chemical Properties

The reactivity of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is primarily governed by its functional groups:

  • The aldehyde group is highly electrophilic and can participate in numerous reactions including oxidation, reduction, and condensation.

  • The ether linkage provides conformational flexibility but can be cleaved under specific conditions.

  • The halogen substituents (chlorine and fluorine) on the benzyl group influence the electronic distribution and can participate in metal-catalyzed coupling reactions.

Synthetic Methods

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves etherification reactions between appropriately functionalized precursors.

Williamson Ether Synthesis

The most common approach involves a Williamson ether synthesis between 2-hydroxybenzaldehyde (salicylaldehyde) and 2-chloro-4-fluorobenzyl halide:

  • Deprotonation of salicylaldehyde using a suitable base (typically potassium carbonate)

  • Nucleophilic substitution reaction with 2-chloro-4-fluorobenzyl bromide or chloride

  • Purification of the product through recrystallization or column chromatography

The reaction is typically conducted in polar aprotic solvents such as acetone, DMF, or acetonitrile, often under moderate heating conditions.

Alternative Synthetic Approaches

Alternative methods for preparing 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde may include:

  • Mitsunobu reaction between 2-hydroxybenzaldehyde and 2-chloro-4-fluorobenzyl alcohol

  • Protection-deprotection strategies when working with more complex precursors

  • Metal-catalyzed cross-coupling reactions in specialized cases

Chemical Reactivity and Transformations

The presence of multiple functional groups in 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde enables various chemical transformations, making it valuable in organic synthesis.

Aldehyde Reactions

The aldehyde functional group can undergo several important transformations:

Reaction TypeReagentsExpected Products
OxidationKMnO4, CrO3, H2O2Corresponding carboxylic acid
ReductionNaBH4, LiAlH4Primary alcohol derivative
CondensationPrimary amines, NH2OHImines, oximes
Wittig ReactionPhosphonium ylidesAlkenes
Aldol CondensationEnolizable carbonyl compoundsβ-Hydroxy aldehydes or α,β-unsaturated aldehydes

These reactions provide access to a diverse array of derivatives with potential applications in pharmaceutical and materials science.

Ether Cleavage Reactions

The benzyl ether linkage can be cleaved under specific conditions:

  • Hydrogenolysis using hydrogen gas with palladium catalyst

  • Strong Lewis acids such as BBr3 or AlCl3

  • Strong Brønsted acids under forcing conditions

Halogen-Mediated Reactions

The chlorine and fluorine substituents enable additional transformations:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, etc.)

  • Nucleophilic aromatic substitution reactions under appropriate conditions

  • Metal-halogen exchange reactions with organolithium reagents

Applications in Research and Industry

2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde finds applications across several domains due to its reactive functional groups and structural features.

Pharmaceutical Applications

In pharmaceutical research, this compound can serve as:

  • A building block for the synthesis of biologically active compounds

  • An intermediate in the preparation of potential drug candidates

  • A tool for structure-activity relationship studies

The presence of halogens (chlorine and fluorine) is particularly valuable in medicinal chemistry, as these atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Organic Synthesis

As a synthetic intermediate, 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde offers several advantages:

  • Multiple reactive sites for selective functionalization

  • Potential for orthogonal protection/deprotection strategies

  • Scaffold for the construction of more complex molecular architectures

Agrochemical Research

The structural features of this compound make it potentially valuable in agrochemical research:

  • As a precursor for pesticides or herbicides

  • In the development of plant growth regulators

  • As a building block for fungicides and other crop protection agents

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure and purity of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the proton (1H) NMR spectrum, characteristic signals would include:

  • The aldehyde proton (typically appearing as a singlet at ~10 ppm)

  • Aromatic protons from both benzene rings (in the range of 6.5-8.0 ppm)

  • The methylene protons of the benzyl group (appearing as a singlet at ~5 ppm)

Carbon-13 (13C) NMR would show distinctive signals for:

  • The aldehyde carbon (~190 ppm)

  • Aromatic carbons (120-140 ppm)

  • The methylene carbon of the benzyl group (~70 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • The aldehyde C=O stretch (~1700 cm-1)

  • Aromatic C=C stretching vibrations (1450-1600 cm-1)

  • C-O-C ether stretching vibration (~1250 cm-1)

  • C-F stretching vibration (~1100 cm-1)

  • C-Cl stretching vibration (~750 cm-1)

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak corresponding to the molecular weight (m/z 264)

  • Characteristic fragmentation patterns, including loss of the aldehyde group and cleavage of the ether bond

Comparison with Structural Analogs

Examining structural analogs provides insights into structure-property relationships and potential applications.

Related Compounds

Several structural analogs of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde have been reported:

CompoundStructural DifferenceCAS Number
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehydeReference compound588681-52-1
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehydeAdditional chlorine at position 5 of the benzaldehyde ringNot provided in search results
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehydeAdditional methoxy group at position 3 of the benzaldehyde ringNot provided in search results

These structural variations can significantly influence reactivity, solubility, and potential biological activities.

Structure-Activity Relationships

The position and nature of substituents in benzaldehyde derivatives can dramatically affect their properties:

  • Electron-withdrawing substituents (halogens) increase the electrophilicity of the aldehyde group

  • Electron-donating groups (alkoxy) can modulate reactivity and solubility

  • The positioning of substituents influences steric factors and molecular conformation

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